molecular formula C13H15N3OS B2562138 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 1284129-44-7

2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B2562138
M. Wt: 261.34
InChI Key: OCFAWYAUWHUWFU-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of pyrimidine derivatives and has shown promising results in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclin-dependent kinases, which are responsible for the regulation of the cell cycle. It also inhibits the activity of beta-secretase, which is responsible for the cleavage of amyloid precursor protein, leading to the formation of beta-amyloid peptides. Additionally, it inhibits the activity of reverse transcriptase, which is responsible for the replication of HIV.

Biochemical And Physiological Effects

2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one has been found to have various biochemical and physiological effects on the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It also inhibits the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain, leading to the potential treatment of Alzheimer's disease. Additionally, it inhibits the replication of HIV, leading to the potential treatment of HIV.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one in lab experiments include its potential applications in the treatment of various diseases, its ability to inhibit the activity of various enzymes and receptors in the body, and its relatively simple synthesis method. However, the limitations include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the research of 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one. These include further studies on its potential applications in the treatment of various diseases, the development of more efficient synthesis methods, and the determination of its safety and efficacy in clinical trials. Additionally, further research is needed to determine its potential side effects and toxicity, as well as its mechanism of action in the body.

Synthesis Methods

The synthesis of 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with cyclopentanone and urea. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and yields the desired product in good yield.

Scientific Research Applications

2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and HIV. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In HIV research, this compound has been found to inhibit the replication of the virus by targeting the reverse transcriptase enzyme.

properties

IUPAC Name

2-(1-aminocyclopentyl)-4-thiophen-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-13(5-1-2-6-13)12-15-9(8-11(17)16-12)10-4-3-7-18-10/h3-4,7-8H,1-2,5-6,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFAWYAUWHUWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC(=CC(=O)N2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one

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